molecular formula C8H8BNO3 B595932 (2-Oxoindolin-6-yl)boronic acid CAS No. 1217500-61-2

(2-Oxoindolin-6-yl)boronic acid

Cat. No. B595932
M. Wt: 176.966
InChI Key: YLNQBQVYRMHRAQ-UHFFFAOYSA-N
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Description

“(2-Oxoindolin-6-yl)boronic acid” is a boronic acid derivative with the molecular formula C8H8BNO3 . It is also known by other names such as “Oxindole-6-boronic acid” and "(2-oxo-1,3-dihydroindol-6-yl)boronic acid" .


Synthesis Analysis

Boronic acids, including “(2-Oxoindolin-6-yl)boronic acid”, are commonly used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The InChI code for “(2-Oxoindolin-6-yl)boronic acid” is 1S/C8H8BNO3/c11-8-3-5-1-2-6 (9 (12)13)4-7 (5)10-8/h1-4,10-13H . The molecular weight of this compound is 176.97 g/mol .


Chemical Reactions Analysis

Boronic acids, including “(2-Oxoindolin-6-yl)boronic acid”, have been reported to have various biological activities . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Scientific Research Applications

  • Fluorescent Chemosensors : Boronic acids, including (2-Oxoindolin-6-yl)boronic acid derivatives, are instrumental in the development of selective fluorescent chemosensors. These chemosensors are crucial for detecting biological substances, which is vital for disease prevention, diagnosis, and treatment (Huang et al., 2012).

  • Sensing Applications : The interaction of boronic acids with diols and strong Lewis bases makes them useful in various sensing applications. These include biological labeling, protein manipulation, and therapeutic development (Lacina, Skládal, & James, 2014).

  • Fluorescent Labeling in HPLC : Boronic acids, including derivatives like 3-[(1-{[4-(5, 6-Dimethoxy-1-oxoisoindolin-2-yl)-2-methoxyphenyl] sulfonyl}-pyrrolidin-2-yl) carbonylamino] phenylboronic acid, have been used as fluorescent labeling reagents for the detection of diol compounds in High-Performance Liquid Chromatography (HPLC) (Terado et al., 2000).

  • Biomedical Applications : Boronic acid polymers, including those derived from (2-Oxoindolin-6-yl)boronic acid, are valuable in various biomedical applications such as HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).

  • Pharmaceutical Agents : The unique structural features of boronic acid compounds make them potent enzyme inhibitors and useful in cancer therapy and as antibody mimics for recognizing important saccharides (Yang, Gao, & Wang, 2003).

  • Synthesis and Properties of Derivatives : Studies on derivatives of 2-oxoindoline, including those involving boronic acids, focus on developing active and harmless medicines. The nootropic activity of certain compounds containing amino acid esters moieties has been particularly noted (Altukhov, 2014).

  • Enzyme Inhibition : Boronic acids are increasing in utility as inhibitors of synthetases, playing a significant role in small-molecule pharmaceuticals (Baker, Tomsho, & Benkovic, 2011).

  • Polymer Chemistry : Boronic acid-functionalized polymers demonstrate responsiveness towards changes in pH and sugar concentrations, making them suitable for drug delivery and sensor materials (Vancoillie et al., 2016).

  • Materials Science : Boronic acids are versatile in materials science, enabling applications in organic reactions, molecular recognition, and medicine (Bull et al., 2013).

  • Chemical Sensing : Their ability to form complexes with diols and interact with Lewis bases renders boronic acids useful in chemical sensors and health diagnostics (Li, Zhu, Marken, & James, 2015).

Safety And Hazards

When handling “(2-Oxoindolin-6-yl)boronic acid”, it is recommended to wear suitable gloves/gauntlets, protective clothing, and eye protection .

Future Directions

Given the promising biological activities of boronic acids, it is suggested to extend the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2-oxo-1,3-dihydroindol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c11-8-3-5-1-2-6(9(12)13)4-7(5)10-8/h1-2,4,12-13H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNQBQVYRMHRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CC(=O)N2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675411
Record name (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxoindolin-6-yl)boronic acid

CAS RN

1217500-61-2
Record name B-(2,3-Dihydro-2-oxo-1H-indol-6-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxindole-6-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
NB Nabulsi, D Holden, MQ Zheng, F Bois… - Journal of Nuclear …, 2019 - Soc Nuclear Med
… chemical purity, and high molar activity, using the palladium catalyzed C- 11 C Suzuki cross-coupling reaction (49) between 11 C-methyl iodide and the 2-oxoindolin-6-yl boronic acid …
Number of citations: 21 jnm.snmjournals.org

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